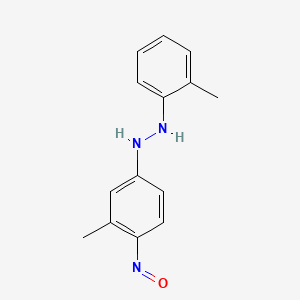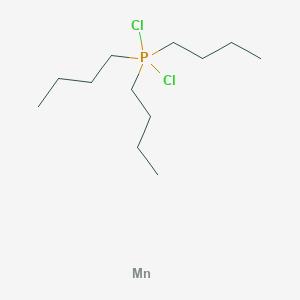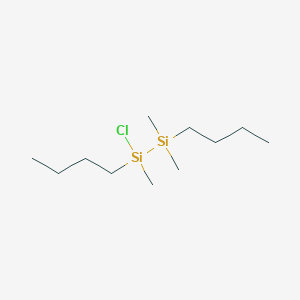
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C11H27ClSi2. This compound features a silicon-silicon bond, which is relatively rare in organic chemistry. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane can be synthesized through the reaction of chlorotrimethylsilane with dibutylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The reaction can be represented as follows:
ClSi(CH3)3+Bu2SiH2→Bu2Si-Si(CH3)2Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon-silicon bond can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
Applications De Recherche Scientifique
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. The silicon-silicon bond can also participate in oxidation and reduction reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-1,2-dichlorodisilane
- 1,2-Diphenyl-1,2-dichlorodisilane
- 1,2-Diethyl-1,2-dichlorodisilane
Uniqueness
1,2-Dibutyl-1-chloro-1,2,2-trimethyldisilane is unique due to its specific substituents, which impart distinct chemical properties. The presence of butyl groups and a chlorine atom makes it versatile in various chemical reactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
80034-60-2 |
|---|---|
Formule moléculaire |
C11H27ClSi2 |
Poids moléculaire |
250.95 g/mol |
Nom IUPAC |
butyl-(butyl-chloro-methylsilyl)-dimethylsilane |
InChI |
InChI=1S/C11H27ClSi2/c1-6-8-10-13(3,4)14(5,12)11-9-7-2/h6-11H2,1-5H3 |
Clé InChI |
GGRYFLWPBKWCEW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)[Si](C)(CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
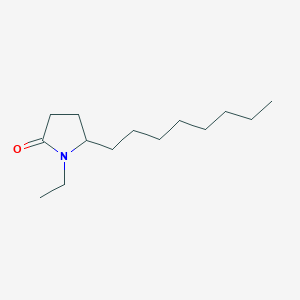
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
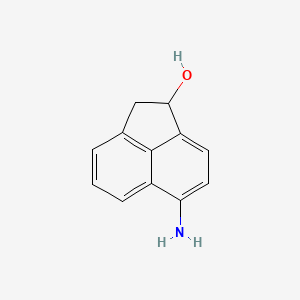
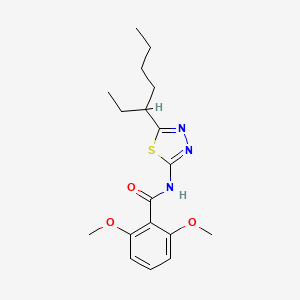
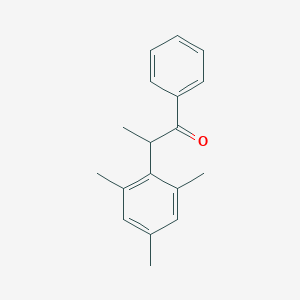

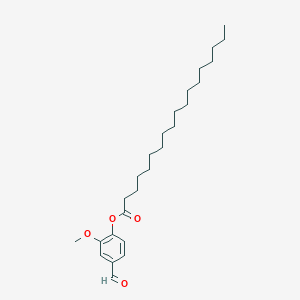
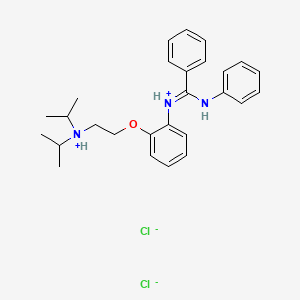
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
